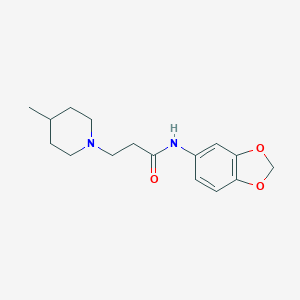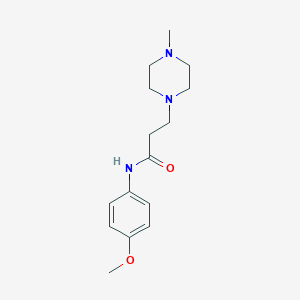
Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMQD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-bacterial properties, making it a potential candidate for use as an antibiotic.
実験室実験の利点と制限
One advantage of Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is its versatility, as it has potential applications in various fields. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One direction is the development of this compound-based drugs for the treatment of inflammation, cancer, and bacterial infections. Another direction is the use of this compound as a potential pesticide in agriculture. In addition, this compound could be studied for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-methylbenzaldehyde with ethyl acetoacetate to form 2-methyl-4-phenyl-3-oxobutanoic acid ethyl ester. This compound is then reacted with furfural and ammonium acetate to form this compound.
科学的研究の応用
Diethyl 7-(2-furyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, this compound has been tested as a potential pesticide due to its insecticidal properties. In materials science, this compound has been studied for its potential use in the development of organic electronic devices.
特性
分子式 |
C27H29NO6 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
diethyl 7-(furan-2-yl)-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C27H29NO6/c1-5-32-26(30)21-16(4)28-19-14-18(20-12-9-13-34-20)23(27(31)33-6-2)25(29)24(19)22(21)17-11-8-7-10-15(17)3/h7-13,18,22-23,28H,5-6,14H2,1-4H3 |
InChIキー |
CIZMOIDETDDVOC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC=CO4 |
正規SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3C)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B248780.png)

![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)





![3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B248791.png)

![1-[(4-Chlorophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B248795.png)

